(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid chemical structure
(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid chemical structure
An In-Depth Technical Guide to the Core Attributes of Etodolac
Introduction
Etodolac is a non-steroidal anti-inflammatory drug (NSAID) that is widely utilized for its analgesic, anti-inflammatory, and antipyretic properties.[1] It is primarily prescribed for the management of pain and inflammation associated with conditions such as osteoarthritis and rheumatoid arthritis.[2][3][4] This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, synthesis, and analytical methodologies pertinent to Etodolac, tailored for researchers, scientists, and professionals in the field of drug development.
Chemical Structure and Physicochemical Properties
Etodolac, chemically designated as (±) 1,8-diethyl-1,3,4,9-tetrahydropyrano-[3,4-b]indole-1-acetic acid, is a racemic mixture of [+]S and [-]R-enantiomers.[5] The biologically active form is the [+]S-enantiomer.[1] It is a white crystalline compound that is insoluble in water but soluble in various organic solvents, including alcohols, chloroform, and dimethyl sulfoxide.[5]
Table 1: Physicochemical Properties of Etodolac
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₁NO₃ | [5][6] |
| Molecular Weight | 287.37 g/mol | [5] |
| Melting Point | 145-148 °C | [7] |
| pKa | 4.65 | [5][7] |
| LogP | 2.5 | [7] |
| Solubility | Insoluble in water; soluble in alcohols, chloroform, DMSO | [5] |
Synthesis of Etodolac
The synthesis of Etodolac typically involves the key intermediate 7-ethyltryptophol.[8][9] A common synthetic route proceeds as follows:
-
Preparation of 7-ethyltryptophol: This intermediate can be synthesized from o-ethylphenylhydrazine and 2,3-dihydrofuran.[8] An optimized process involves the reaction of 2-ethylphenyl hydrazine hydrochloride with 2,3-dihydrofuran in a water/dimethylacetamide solvent system using a strong acid catalyst like concentrated sulfuric acid.[10]
-
Condensation Reaction: 7-ethyltryptophol is then reacted with methyl 3-oxopentanoate in an apolar solvent, such as toluene, in the presence of a concentrated mineral acid (e.g., hydrochloric acid or sulfuric acid) to yield methyl 1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetate.[11]
-
Hydrolysis: The resulting ester is subsequently hydrolyzed under alkaline conditions to yield the final product, Etodolac.[8][11]
Caption: Synthetic pathway of Etodolac.
Mechanism of Action
The primary mechanism of action of Etodolac involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[12][13] Prostaglandins are lipid compounds that play a significant role in mediating inflammation, pain, and fever.[12][13]
Etodolac exhibits a preferential inhibition of COX-2 over COX-1.[2][3][12] COX-1 is constitutively expressed and is involved in the maintenance of normal physiological functions, such as protecting the stomach lining. In contrast, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[12] The selective inhibition of COX-2 by Etodolac leads to a reduction in the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation with a theoretically lower risk of gastrointestinal side effects compared to non-selective NSAIDs.[2][12]
Caption: Mechanism of action of Etodolac.
Experimental Protocols: Analytical Methods
The quality control and quantification of Etodolac in bulk and pharmaceutical formulations are crucial. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose.
A. High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a validated HPLC-UV method for the determination of Etodolac.[14]
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 column (e.g., 4.6mm × 250mm, 5µm particle size), and data acquisition software.[15]
-
Mobile Phase: A mixture of acetonitrile, methanol, and an acetate buffer (e.g., 25:20:55 v/v/v).[15]
-
Flow Rate: 1.0 mL/min.[15]
-
Detection Wavelength: 238 nm.[15]
-
Standard Preparation:
-
Prepare a stock solution of Etodolac in a suitable solvent such as HPLC-grade acetonitrile (ACN).[16]
-
Perform serial dilutions of the stock solution with the mobile phase to create a series of calibration standards.
-
-
Sample Preparation:
-
For tablet formulations, accurately weigh and crush a number of tablets to obtain a fine powder.
-
Dissolve a quantity of the powder equivalent to a known amount of Etodolac in the mobile phase.
-
Sonicate the solution to ensure complete dissolution and then dilute to a suitable concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject equal volumes of the standard solutions and the sample solution into the chromatograph.
-
Record the peak areas from the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Etodolac in the sample solution from the calibration curve.
-
B. Spectrophotometric Method
A simple and cost-effective spectrophotometric method can also be employed for the determination of Etodolac.[17]
-
Principle: This method is based on the oxidation of Etodolac by Fe³⁺ in an acidic medium. The resulting Fe²⁺ reacts with ferricyanide to form Prussian blue, which has a maximum absorbance at 726 nm.[17]
-
Reagents:
-
Standard solution of Etodolac.
-
Ferric chloride (FeCl₃) solution.
-
Potassium ferricyanide (K₃[Fe(CN)₆]) solution.
-
Acidic buffer.
-
-
Procedure:
-
To a series of standard solutions of Etodolac, add the acidic buffer and the ferric chloride solution.
-
Add the potassium ferricyanide solution and mix well.
-
Measure the absorbance of the resulting Prussian blue color at 726 nm against a reagent blank.
-
Prepare a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of Etodolac in the sample by measuring its absorbance and interpolating from the calibration curve.
-
Clinical Pharmacology and Applications
Etodolac is indicated for the acute and long-term management of the signs and symptoms of osteoarthritis and rheumatoid arthritis.[2] It is also used for the management of pain.[1] Following oral administration, Etodolac is well-absorbed, with peak plasma concentrations reached within 1 to 2 hours.[2] It is extensively metabolized in the liver and has an elimination half-life of approximately 6 to 7 hours.[2]
References
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Patsnap Synapse. (2024, July 17). What is the mechanism of Etodolac? Retrieved from [Link]
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GlobalRx. (n.d.). Clinical Profile of Etodolac 400mg Tablets: An In-Depth Analysis. Retrieved from [Link]
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Patsnap Synapse. (2024, June 14). What is Etodolac used for? Retrieved from [Link]
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Drugs.com. (2025, December 16). Etodolac Patient Tips: 7 things you should know. Retrieved from [Link]
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PubMed. (n.d.). Etodolac. A reappraisal of its pharmacology and therapeutic use in rheumatic diseases and pain states. Retrieved from [Link]
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accessdata.fda.gov. (n.d.). Etodolac Capsules 300mg. Retrieved from [Link]
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accessdata.fda.gov. (n.d.). Lodine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of etodolac. Retrieved from [Link]
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Pharmastate. (2020, July 2). ETODOLAC Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Retrieved from [Link]
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WebMD. (2024, April 7). Etodolac (Lodine): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]
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GoodRx. (n.d.). Etodolac (Lodine): Uses, Side Effects, Interactions & More. Retrieved from [Link]
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Wikipedia. (n.d.). Etodolac. Retrieved from [Link]
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Apotex Inc. (2018, January 30). PRODUCT MONOGRAPH ETODOLAC. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Etodolac. PubChem Compound Database. Retrieved from [Link]
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Slideshare. (n.d.). Determination of Etodolac in Commercial Formulations by HPLC-UV Method. Retrieved from [Link]
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PMC. (n.d.). Spectrophotometric determination of etodolac in pure form and pharmaceutical formulations. Retrieved from [Link]
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Slideshare. (n.d.). A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. Retrieved from [Link]
- Google Patents. (n.d.). US6066741A - Process for the preparation of etodolac.
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ChemBK. (2024, April 10). 5-Methoxy-2-methyl-3-indoleacetic acid. Retrieved from [Link]
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ijarsct. (2025, May 15). Development and Validation of HPLC Method for Estimation of Etodolac in Matrix Formulation. Retrieved from [Link]
-
IJTSRD. (2019, November 15). RP-HPLC Method Developed for The Estimation of Etodolac and Thiocolchicoside in Bulk and Combined Dosage. Retrieved from [Link]
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